molecular formula C18H39N3O6 B14303422 2,2',2''-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tri(ethan-1-ol) CAS No. 123220-94-0

2,2',2''-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tri(ethan-1-ol)

Cat. No.: B14303422
CAS No.: 123220-94-0
M. Wt: 393.5 g/mol
InChI Key: GSOUESUEQSFSNO-UHFFFAOYSA-N
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Description

2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tri(ethan-1-ol) is a complex organic compound with a unique structure that includes three oxygen atoms and three nitrogen atoms within a macrocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tri(ethan-1-ol) typically involves the reaction of triethanolamine with formaldehyde and a suitable amine under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the temperature is maintained at around 60-80°C. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Large-scale production also requires stringent quality control measures to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tri(ethan-1-ol) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tri(ethan-1-ol) has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a drug delivery agent and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tri(ethan-1-ol) involves its ability to form stable complexes with metal ions and interact with various molecular targets. The compound’s macrocyclic structure allows it to bind selectively to specific ions or molecules, influencing their activity and function. This binding can modulate biochemical pathways and cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tri(ethan-1-ol) is unique due to its specific arrangement of oxygen and nitrogen atoms within the macrocyclic ring, which imparts unique chemical reactivity and binding properties. This uniqueness makes it valuable for specialized applications in various scientific fields .

Properties

CAS No.

123220-94-0

Molecular Formula

C18H39N3O6

Molecular Weight

393.5 g/mol

IUPAC Name

2-[10,16-bis(2-hydroxyethyl)-1,7,13-trioxa-4,10,16-triazacyclooctadec-4-yl]ethanol

InChI

InChI=1S/C18H39N3O6/c22-10-1-19-4-13-25-15-6-20(2-11-23)8-17-27-18-9-21(3-12-24)7-16-26-14-5-19/h22-24H,1-18H2

InChI Key

GSOUESUEQSFSNO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN(CCOCCN(CCOCCN1CCO)CCO)CCO

Origin of Product

United States

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